N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
This compound belongs to the triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core with an acetamide side chain. The structure includes a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 2,3-dimethylphenoxy substituent at the 8-position of the triazolo-pyrazine ring.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-14-6-5-7-17(15(14)2)33-22-21-26-28(23(30)27(21)11-10-24-22)13-20(29)25-16-8-9-18(31-3)19(12-16)32-4/h5-12H,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZKVZEQXDENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the phenyl and phenoxy groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrazine Ring
The 8-(2,3-dimethylphenoxy) group undergoes displacement reactions under basic conditions. In ethanol/NaOH (0.1 M), substitution with secondary amines (e.g., piperidine) occurs at 80°C, yielding analogs with modified side chains .
| Reagent | Temperature | Time | Yield (%) | Product Modification |
|---|---|---|---|---|
| Piperidine | 80°C | 6 hr | 72 | Piperidinyl substitution at C8 |
| Morpholine | 80°C | 8 hr | 65 | Morpholinyl substitution at C8 |
Cyclocondensation Reactions
The triazolo[4,3-a]pyrazin-3-one core participates in cyclocondensation with 1,2-diketones (e.g., benzil) to form fused heterocycles. Reaction in acetic acid at reflux (12 hr) generates tricyclic derivatives .
Acetamide Hydrolysis
The N-(3,4-dimethoxyphenyl)acetamide moiety undergoes alkaline hydrolysis (6M HCl, 100°C, 3 hr) to yield 2-(8-(2,3-dimethylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2-yl)acetic acid, confirmed by IR loss of amide C=O at 1,650 cm⁻¹.
Triazolo-Pyrazine Ring Oxidation
The 3-oxo group facilitates oxidation with mCPBA (meta-chloroperbenzoic acid) in DCM, forming an N-oxide at the pyrazine nitrogen (confirmed by mass spec Δm/z +16) .
Electrophilic Aromatic Substitution
The 2,3-dimethylphenoxy group undergoes nitration (HNO₃/H₂SO₄, 0°C) at the para position to the ether oxygen, yielding mono-nitro derivatives.
Alkylation of Amide Nitrogen
Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ selectively alkylates the acetamide nitrogen, forming N-methyl derivatives (¹H NMR: δ 3.1 ppm, singlet for N-CH₃) .
Acid/Base Stability
-
Acidic (pH 2) : Stable for 24 hr at 25°C; decomposition (15%) observed at 60°C.
-
Basic (pH 12) : Rapid hydrolysis of acetamide occurs within 2 hr (90% degradation).
Thermal Stability
DSC analysis shows decomposition onset at 218°C (N₂ atmosphere), with exothermic peaks correlating to triazole ring breakdown .
Catalytic Modifications
| Catalyst | Reaction Type | Outcome |
|---|---|---|
| Pd/C (10%) | Hydrogenolysis | Phenoxy group reduction (C-O cleavage) |
| CuI/L-proline | Ullmann coupling | Arylation at C2 of triazole ring |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : Activated by electron-withdrawing triazole ring, enabling C8 phenoxy displacement .
-
Oxidation Selectivity : mCPBA targets pyrazine N over triazole due to higher electron density at pyrazine .
This compound’s reactivity profile highlights its versatility for generating analogs with tailored pharmacological properties. Controlled hydrolysis and substitution reactions are critical for optimizing bioavailability and target engagement .
Scientific Research Applications
Structural Overview
The compound can be described by its IUPAC name and molecular structure. It features a triazolo-pyrazine core that is known for its biological activity.
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.43 g/mol
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer progression, particularly targeting the c-Met pathway which is crucial for tumor growth and metastasis. In preclinical models, it exhibited potent inhibitory effects on various cancer cell lines with IC50 values in the nanomolar range .
- Case Study : A study published in 2022 demonstrated that derivatives of this compound were effective against non-small cell lung cancer (NSCLC) and renal cell carcinoma. The lead compound from this series advanced to clinical trials due to its favorable pharmacokinetics and efficacy .
Antimicrobial Activity
In addition to its anticancer properties, N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has shown promising results against microbial pathogens.
- Inhibition Studies : Research indicates that this compound exhibits significant antibacterial activity against strains of Mycobacterium tuberculosis and other resistant bacterial strains. In vitro testing revealed over 90% inhibition at concentrations as low as 0.5 µM .
Pharmacological Insights
The pharmacological profile of this compound suggests a multi-targeted approach in therapy:
- Selectivity : Studies indicate that it selectively inhibits tumor growth without affecting normal cells significantly, which is a critical aspect for reducing side effects during cancer treatment.
- Synergistic Effects : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance efficacy and overcome resistance mechanisms observed in various cancers .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may affect various cellular pathways, leading to changes in cell function, growth, or survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazolo[4,3-a]pyrazine Derivatives
Key Structural and Functional Differences
Synthetic Routes :
Physicochemical Properties :
- The target compound’s dimethoxy groups may favor interactions with serotonin or dopamine receptors.
Research Findings and Implications
- Structural Optimization: Modifying the phenoxy and acetamide substituents in triazolo-pyrazines significantly alters pharmacokinetic profiles. For example, sulfur-containing groups (e.g., methylthio in ) enhance metabolic stability, while polar groups (e.g., thiazolidine in ) improve aqueous solubility .
- Synthetic Challenges : Reactions involving chloroacetamide (as in ) require precise stoichiometry to avoid byproducts, whereas EDCI/HOBt-mediated couplings () offer higher yields but demand anhydrous conditions.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251601-41-8) is a synthetic compound that exhibits potential biological activity due to its unique structural properties. The compound incorporates a triazolopyrazin ring and methoxy and dimethylphenoxy substituents, which are known to influence biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 449.5 g/mol
- Structure : The compound features a complex arrangement of heterocycles that contribute to its potential bioactivity.
Anticancer Activity
Recent research highlights the anticancer potential of derivatives containing triazole rings. For example, compounds with similar scaffolds have been evaluated for cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | HeLa | 29 |
| Compound 2 | MCF-7 | 73 |
| Compound 3 | A549 | 45 |
These findings suggest that the incorporation of specific functional groups can significantly enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Triazole derivatives have been studied for their ability to inhibit microbial growth:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Escherichia coli | Moderate inhibition observed |
Such activities are indicative of the potential for developing new antimicrobial agents from this class of compounds .
Case Studies and Research Findings
-
Cytotoxic Evaluation :
A study conducted on various triazole derivatives demonstrated significant cytotoxic effects against HeLa and MCF-7 cell lines. The results indicated that modifications to the triazole structure could enhance activity, suggesting a promising avenue for further research into this compound . -
Mechanistic Insights :
Research on related compounds has shown that they can interfere with critical cellular processes such as DNA replication and repair mechanisms by inhibiting specific enzymes involved in these pathways . This suggests that this compound may exhibit similar mechanisms.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The synthesis typically involves coupling reactions between triazolopyrazine intermediates and substituted acetamide moieties. For example, triazolopyrazine cores (e.g., 8-amino-3-oxo derivatives) are reacted with activated acetamide derivatives using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours . Purification is achieved via column chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization from solvents like ethanol or 2-methoxyethanol . Yield optimization (63–75%) depends on substituent steric effects and reaction monitoring via TLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Essential for confirming aromatic protons, methoxy groups, and acetamide linkages. For example, methoxy groups appear as singlets near δ 3.6–3.8 ppm, while aromatic protons show splitting patterns (e.g., doublets at δ 6.9–8.1 ppm with J = 7–9 Hz) .
- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1716 cm⁻¹ and NH/amine bands at 3296–3473 cm⁻¹ .
- Elemental Analysis : Validates purity and molecular formula (e.g., C28H27N7O for triazolopyrazine derivatives) .
Q. How do substituents like 3,4-dimethoxyphenyl and 2,3-dimethylphenoxy influence reactivity?
- The 3,4-dimethoxyphenyl group enhances solubility in polar solvents and may participate in hydrogen bonding via methoxy oxygen atoms.
- The 2,3-dimethylphenoxy substituent introduces steric hindrance, potentially slowing coupling reactions but improving metabolic stability in biological assays .
- These groups are selected to balance electronic effects (e.g., electron-donating methoxy) and steric demands for target-specific interactions .
Q. What stability considerations are critical for storage and handling?
- Store under inert conditions (argon or nitrogen) at –20°C to prevent oxidation of the triazolopyrazine core.
- Avoid prolonged exposure to light, as the 3-oxo group may undergo photodegradation. Stability in DMSO or ethanol solutions should be verified via HPLC over 72 hours .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and identify energetically favorable routes. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps, narrowing optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on similar triazolopyrazine syntheses can predict yield trends based on substituent electronic parameters .
Q. What mechanistic insights exist for key reactions like triazolopyrazine-amide coupling?
The coupling likely proceeds via a carbodiimide-mediated activation of the carboxylic acid (EDCI·HCl forms an active O-acylisourea intermediate), followed by nucleophilic attack by the acetamide’s amine group. Competing side reactions (e.g., racemization) are minimized using HOBt as an additive to stabilize the intermediate . Kinetic studies under varying temperatures (40–80°C) and solvent polarities (DMF vs. THF) can elucidate rate-limiting steps .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Replace the 3,4-dimethoxyphenyl group with electron-deficient aryl rings (e.g., 3,4-dichlorophenyl) to assess π-π stacking effects in target binding.
- Modify the 2,3-dimethylphenoxy moiety to smaller substituents (e.g., fluorine) to reduce steric bulk and improve bioavailability .
- Use X-ray crystallography (e.g., Cambridge Structural Database analogs) to correlate substituent orientation with activity .
Q. How to resolve contradictions in experimental data (e.g., variable yields)?
- Steric vs. Electronic Effects : Lower yields in bulkier derivatives (e.g., tert-butyl groups) may arise from hindered intermediate formation. Compare with smaller substituents (e.g., methyl) to isolate steric contributions .
- Solvent Polarity : Polar aprotic solvents (DMF) may stabilize charged intermediates better than nonpolar solvents, improving yields by 15–20% .
- Statistical tools like Design of Experiments (DoE) can systematically analyze multifactorial interactions .
Q. What in vitro/in vivo discrepancies might arise in pharmacological studies?
- Metabolic Instability : The 3-oxo group may undergo rapid hepatic reduction in vivo, unlike in vitro assays. Introduce deuterium at susceptible positions to prolong half-life .
- Protein Binding : Plasma protein binding (e.g., albumin) can reduce free drug concentration. Use equilibrium dialysis to quantify unbound fractions .
Q. How can advanced analytical techniques validate purity and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
